molecular formula C140H218N42O46 B8260464 Acetyl-amylin(8-37)(human)

Acetyl-amylin(8-37)(human)

Cat. No. B8260464
M. Wt: 3225.5 g/mol
InChI Key: NIRUKDPRGCIIJB-KPAXONNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Amylin(8-37)(human) is a fragment of the amylin hormone . It is a synthetic peptide with the sequence Ac-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH₂ . This fragment has been found to reverse the inhibitory effects of IAPP on ¹⁴C-glycogen accumulation in vitro . It is considered an effective amylin antagonist with limited ability to block inhibition by CGRP .


Molecular Structure Analysis

The molecular weight of Acetyl-Amylin(8-37)(human) is 3225.53 and its chemical formula is C₁₄₀H₂₁₈N₄₂O₄₆ . The peptide sequence is Ac-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH₂ .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acetyl-Amylin(8-37)(human) include a molecular weight of 3225.53 and a chemical formula of C₁₄₀H₂₁₈N₄₂O₄₆ . The peptide is stored at temperatures below -15°C .

Mechanism of Action

Acetyl-Amylin(8-37)(human) acts as an amylin antagonist . It has been found to reverse the inhibitory effects of IAPP on ¹⁴C-glycogen accumulation in vitro . It is also mentioned that it has limited ability to block inhibition by CGRP .

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRUKDPRGCIIJB-KPAXONNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C140H218N42O46
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-Amylin (8-37) (human)

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